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Colominic acid (sodium salt) -

Colominic acid (sodium salt)

Catalog Number: EVT-10987190
CAS Number:
Molecular Formula: C34H54N3Na3O25
Molecular Weight: 973.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Colominic acid (sodium salt) is a linear homopolymer composed of N-acetylneuraminic acid residues, linked through α2 → 8 glycosidic bonds. It is derived from the capsular polysaccharide of Escherichia coli K1 and is primarily utilized in research related to protein polysialylation processes. The sodium salt form enhances its solubility and stability in biological applications, making it a valuable compound in biochemical studies and therapeutic developments.

Source and Classification

Colominic acid is sourced from the bacterium Escherichia coli K235, where it serves as a component of the bacterial capsule. It falls under the classification of saccharides and is specifically categorized as a polysaccharide due to its polymeric structure consisting of multiple sugar units. The chemical structure can be represented by the formula C11H20NNa3O7+C_{11}H_{20}NNa_3O_7^+ .

Synthesis Analysis

Methods

Colominic acid can be synthesized through various methods, including enzymatic and chemical approaches.

  1. Enzymatic Synthesis:
    • Enzymes such as polysialyltransferases catalyze the transfer of sialic acid from donor substrates to form colominic acid. This method allows for the production of high-purity polysaccharides with specific chain lengths.
  2. Chemical Synthesis:
    • Chemical methods involve the stepwise assembly of N-acetylneuraminic acid units using protecting group strategies to facilitate glycosidic bond formation. These methods are often more complex and may yield lower purity compared to enzymatic approaches.

Technical details regarding these synthesis methods can vary based on the desired application and scale, with enzymatic methods generally preferred for their specificity and efficiency .

Molecular Structure Analysis

Structure and Data

Colominic acid is characterized by its repeating unit of N-acetylneuraminic acid, which contributes to its unique properties:

  • Molecular Formula: C11H20NNa3O7+C_{11}H_{20}NNa_3O_7^+
  • Molecular Weight: Approximately 323.24 g/mol
  • Linkage Type: α2 → 8 glycosidic bonds between N-acetylneuraminic acid residues.

The structural configuration allows for significant biological activity, particularly in cellular interactions and immune responses .

Chemical Reactions Analysis

Reactions and Technical Details

Colominic acid participates in several chemical reactions, primarily involving its hydroxyl groups that can undergo modifications:

  1. Sialylation Reactions:
    • Colominic acid acts as a substrate in sialylation processes, where sialic acids are added to glycoproteins or glycolipids, influencing cell signaling and recognition.
  2. Degradation:
    • Under acidic or enzymatic conditions, colominic acid can be hydrolyzed, leading to the release of free N-acetylneuraminic acid units.

These reactions are crucial for studying the role of sialic acids in biological systems, particularly in relation to cell adhesion and immune evasion mechanisms .

Mechanism of Action

Process and Data

The mechanism of action of colominic acid primarily revolves around its role in modulating cellular interactions:

  • Cell Adhesion: Colominic acid enhances cell adhesion by interacting with specific receptors on cell surfaces. This interaction is vital for processes such as tissue development and repair.
  • Immune Modulation: By influencing sialylation patterns on glycoproteins, colominic acid can modulate immune responses, potentially aiding in evading host immune detection.

Data suggest that variations in polysialylation can impact neuronal development and plasticity, highlighting the importance of colominic acid in neurobiology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to its ionic nature when in sodium salt form.

Chemical Properties

  • pH Range: Generally exhibits a neutral pH when dissolved.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Relevant analyses indicate that colominic acid's properties make it suitable for various laboratory applications, particularly in cell culture systems .

Applications

Scientific Uses

Colominic acid (sodium salt) has several significant applications in scientific research:

  • Biochemical Studies: It serves as a substrate for studying protein polysialylation processes, which are essential for understanding cell signaling and development.
  • Therapeutics Development: Research into polysialylation has implications for developing treatments for neurological disorders and cancer therapies due to its role in cell adhesion.
  • Vaccine Development: Its immunogenic properties are being explored for use in vaccine formulations targeting bacterial infections.
Introduction to Polysialic Acids in Biomedical Research

Structural Classification and Biological Distribution of Sialic Acid Polymers

Sialic acids represent a family of nine-carbon carboxylated sugars, with N-acetylneuraminic acid being the predominant form in mammalian systems. These acidic monosaccharides occupy terminal positions on glycan chains of glycoproteins and glycolipids. Polymerization via glycosidic linkages creates structurally diverse homopolymers classified as polysialic acids (polySia). The fundamental structural distinction among these polymers arises from their inter-residue linkages:

  • α2,8-linked polySia: Characterized by linear chains of sialic acid monomers connected through α2,8 glycosidic bonds. This configuration predominates in Escherichia coli K1 capsules (termed colominic acid) and vertebrate neural tissues [4] [7].
  • α2,9-linked polySia: Exhibits α2,9 glycosidic linkages, prominently found in Neisseria meningitidis serogroup C capsules [4].
  • Alternating α2,8/α2,9-linked polySia: A hybrid structure identified in select bacterial species [4].

Table 1: Structural Classification of Polysialic Acids

Linkage TypeRepresentative SourceDegree of Polymerization (DP)Key Structural Features
α2,8Escherichia coli K1 capsules>90 (typically 100-400)Linear homopolymer; O-acetylation variants
α2,9Neisseria meningitidis serogroup C>90Linear homopolymer; Immunologically distinct
Mixed/AlternatingMoraxella nonliquefaciensVariableHeterogeneous linkage patterns

Biological distribution reveals striking compartmentalization: α2,8-linked polySia serves as a critical virulence factor in neuroinvasive bacterial pathogens including Escherichia coli K1 and Neisseria meningitidis serogroup B. In vertebrates, identical α2,8 linkages modify a limited subset of glycoproteins, most notably the neural cell adhesion molecule (NCAM), synaptic cell adhesion molecule 1 (SynCAM1), and neuropilin-2 within the central nervous system [2] [4]. The degree of polymerization (DP) constitutes a critical structural parameter, with chains exceeding DP12 demonstrating optimal biological activity in neural development and immune modulation [4] [5].

Historical Context and Discovery of Colominic Acid as a Model α2,8-Linked Polysialic Acid

Colominic acid emerged in scientific literature as the operational term designating sodium-stabilized α2,8-polysialic acid isolated from Escherichia coli K1. Its discovery provided the first biochemically tractable source of homopolymeric sialic acid chains, distinct from structurally complex mammalian glycoconjugates. Early isolation protocols exploited the capsule-derived nature of this polymer, with purification achieved through ethanol precipitation and ion-exchange chromatography [7].

The designation "colominic acid" persists in chemical and biochemical catalogs (CAS 70431-34-4), though the term "polysialic acid" or "α2,8-polysialic acid" increasingly supplants it in glycobiological contexts to emphasize structural homology across biological kingdoms [1] [7]. Historically significant applications include:

  • Structural Characterization: Pelkonen's 1988 electrophoretic analysis established colominic acid as a high molecular weight polymer resolvable in polyacrylamide gels, confirming its identity as a sialic acid homopolymer [7].
  • Immunochemical Probes: Roth's 1988 work demonstrated cross-reactivity between colominic acid and embryonic neural tissues, revealing polySia's re-expression in Wilms tumor, thereby establishing its utility as a cancer biomarker research tool [7].
  • Enzyme Substrate Definition: Its identification as the natural substrate for bacterial polysialyltransferases (e.g., E. coli K1 NeuS) and sialidases cemented its role in studying enzymatic mechanisms in bacterial polysaccharide biosynthesis and degradation [1] [7].

Significance in Glycobiology and Microbial Pathogenesis Research

Colominic acid sodium salt serves as an indispensable reagent bridging structural biochemistry, microbiology, and biomedicine:

Glycobiology Research Applications

  • Enzyme Substrate Profiling: As a standardized substrate for CMP-N-acetylneuraminic acid:(N-acetylneuraminyl-α2,8)n (colominic acid) sialyltransferase, it enables kinetic characterization of polysialylating enzymes. Concurrently, it serves as the natural target for microbial sialidases (neuraminidases), facilitating studies of glycosidase specificity. For instance, research on Clostridium perfringens sialidases revealed differential hydrolysis rates against colominic acid, elucidating enzyme-substrate interactions critical for bacterial nutrient acquisition [5] [7].
  • Polymer Structure-Function Studies: The controlled depolymerization of colominic acid generates defined oligosialic acid fragments essential for establishing structure-activity relationships. Investigations demonstrate that neurotrophic factor binding requires DP≥12 chains, while immunomodulatory effects in macular degeneration models peak at DP≈20 [4] [5].
  • Analytical Method Development: Its homogeneity makes it ideal for optimizing analytical techniques. Examples include:
  • High-performance capillary electrophoresis for polysaccharide separation [3]
  • Charged aerosol detector HPLC for quantification [7]
  • Mass spectrometric methods determining degree of polymerization [7]

Microbial Pathogenesis Mechanisms

  • Molecular Mimicry: Bacterial capsules composed of α2,8-polySia (colominic acid) exhibit near-identity to vertebrate polySia on NCAM, constituting a potent immune evasion strategy. E. coli K1 utilizes this camouflage to resist complement-mediated killing during systemic infection [4] [7].
  • Virulence Determinant: Genetic ablation of the K1 capsule biosynthesis cluster (kps region) in E. coli drastically reduces meningeal invasion and survival in serum, directly implicating colominic acid in blood-brain barrier penetration and complement resistance [4].
  • Host Receptor Interactions: Surface-expressed colominic acid engages host siglecs (sialic acid-binding immunoglobulin-type lectins) on immune cells, modulating inflammatory responses. This interaction is exploited in vaccine development, evidenced by N-propionylated colominic acid derivatives mimicking protective meningococcal epitopes [7].

Table 2: Research Applications of Colominic Acid Sodium Salt

Research DomainApplication ExampleKey Insight from Colominic Acid Studies
EnzymologySialyltransferase kineticsConfirmed processive elongation mechanism for bacterial polysialyltransferases
Sialidase specificity profilingIdentified bacterial sialidases incapable of hydrolyzing α2,8-polySia [3]
NeurobiologyNeural cell adhesion molecule (NCAM) polysialylationEstablished DP≥12 requirement for neurotrophic factor binding [4]
Infectious DiseaseBacterial serum resistance mechanismsDefined polySia-mediated inhibition of complement membrane attack complex [4]
Cancer BiologyTumor-associated antigen detectionDemonstrated polysialic acid re-expression in Wilms tumor [7]
Drug Delivery SystemsNanoparticle surface functionalizationEnabled sialic acid-dependent tumor targeting [7]

The ongoing refinement of colominic acid production methods, particularly high-cell-density cultivation of E. coli K1 yielding ~774 mg/L [4], ensures its continued accessibility for fundamental and translational research. Its utility extends into therapeutic design, where colominic acid derivatives serve as biocompatible polymers for protein stabilization, drug conjugation, and nanocarrier systems exploiting polySia-receptor interactions for targeted delivery [6] [7].

Properties

Product Name

Colominic acid (sodium salt)

IUPAC Name

trisodium;5-acetamido-6-[2-[5-acetamido-6-[2-[5-acetamido-2-carboxylato-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate;methane

Molecular Formula

C34H54N3Na3O25

Molecular Weight

973.8 g/mol

InChI

InChI=1S/C33H53N3O25.CH4.3Na/c1-10(40)34-19-13(43)4-31(56,28(50)51)59-26(19)23(48)17(8-38)57-33(30(54)55)6-15(45)21(36-12(3)42)27(61-33)24(49)18(9-39)58-32(29(52)53)5-14(44)20(35-11(2)41)25(60-32)22(47)16(46)7-37;;;;/h13-27,37-39,43-49,56H,4-9H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,50,51)(H,52,53)(H,54,55);1H4;;;/q;;3*+1/p-3

InChI Key

XXHABLJGTHVDJU-UHFFFAOYSA-K

Canonical SMILES

C.CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)(C(=O)[O-])O)O.[Na+].[Na+].[Na+]

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